N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety and an oxalamide functional group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It has been suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
Similar compounds have been reported to obey lipinski’s rule of five, suggesting good bioavailability .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
Similar compounds have been synthesized via a pd-catalyzed c-n cross-coupling , suggesting that the synthesis process may be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, where a benzo[d][1,3]dioxole precursor is reacted with an appropriate halide.
Introduction of the oxalamide group: The oxalamide functional group is introduced via a condensation reaction between an oxalyl chloride and an amine derivative, under basic conditions.
Final coupling: The benzo[d][1,3]dioxole moiety is then coupled with the oxalamide intermediate using a palladium-catalyzed cross-coupling reaction, typically employing a ligand such as xantphos and a base like cesium carbonate
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The oxalamide group can be reduced to amines under reductive conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: Products typically include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted oxalamides.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its effects on cell cycle arrest and apoptosis mechanisms.
Chemical Biology: It serves as a tool compound to study the interactions of oxalamides with various biological targets.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide: can be compared with other oxalamide derivatives and benzo[d][1,3]dioxole-containing compounds.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit anticancer properties and share structural similarities.
Uniqueness
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-17-5-4-13-11(15)12(16)14-8-2-3-9-10(6-8)19-7-18-9/h2-3,6H,4-5,7H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLLDLMFJMQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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